N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC15030830
Molecular Formula: C17H14N4O
Molecular Weight: 290.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N4O |
|---|---|
| Molecular Weight | 290.32 g/mol |
| IUPAC Name | N-(2H-indazol-3-ylmethyl)-1H-indole-4-carboxamide |
| Standard InChI | InChI=1S/C17H14N4O/c22-17(12-5-3-7-14-11(12)8-9-18-14)19-10-16-13-4-1-2-6-15(13)20-21-16/h1-9,18H,10H2,(H,19,22)(H,20,21) |
| Standard InChI Key | OPYJHTKKWGYJBG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(NN=C2C=C1)CNC(=O)C3=C4C=CNC4=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide belongs to the carboxamide class, featuring a carbonyl group bonded to a nitrogen atom. The indazole moiety (a bicyclic structure with two fused benzene rings and two adjacent nitrogen atoms) contributes electron-withdrawing effects, while the indole system (a benzene fused to a pyrrole ring) introduces π-π stacking capabilities. These structural attributes enhance its binding affinity to hydrophobic pockets in biological targets.
Table 1: Key Molecular Descriptors of N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide
| Property | Value |
|---|---|
| IUPAC Name | N-(2H-indazol-3-ylmethyl)-1H-indole-4-carboxamide |
| Molecular Formula | |
| Molecular Weight | 290.32 g/mol |
| Canonical SMILES | C1=CC2=C(NN=C2C=C1)CNC(=O)C3=C4C=CNC4=CC=C3 |
| InChI Key | OPYJHTKKWGYJBG-UHFFFAOYSA-N |
| PubChem CID | 53014703 |
The compound’s solubility and permeability are influenced by its planar aromatic systems and carboxamide group, which facilitate moderate aqueous solubility despite its hydrophobic regions. Computational models predict a logP value of ~3.2, indicating balanced lipophilicity for blood-brain barrier penetration.
Synthesis and Optimization Strategies
The synthesis of N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide typically involves a multi-step sequence starting from functionalized indazole and indole precursors. A representative pathway includes:
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Indazole Functionalization: 1H-Indazole-3-carbaldehyde undergoes nucleophilic substitution with methylamine to introduce the methylene bridge.
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Indole Activation: 1H-Indole-4-carboxylic acid is converted to its acid chloride using thionyl chloride ().
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Amide Coupling: The activated indole derivative reacts with the functionalized indazole under Schlenk conditions, employing -diisopropylethylamine (DIPEA) as a base to facilitate carboxamide bond formation.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity. Alternative routes leveraging Knoevenagel condensation or Michael addition have been explored for analogous indazole-carboxamide hybrids, though these methods require stringent temperature control (75–80°C) and catalytic systems.
Reactivity and Biological Mechanism
The electron-deficient carboxamide group stabilizes transition states during nucleophilic attacks, enabling interactions with serine/threonine kinases and G-protein-coupled receptors. In vitro studies on structurally related indazole derivatives demonstrate:
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Kinase Inhibition: Competitive binding to ATP pockets in kinases like BRAF and CDK2, with IC values ranging from 50–200 nM.
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Receptor Modulation: Partial agonism at serotonin 5-HT receptors, implicated in neurological disorders .
Molecular docking simulations suggest that N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide adopts a planar conformation within enzyme active sites, with hydrogen bonding between the carboxamide oxygen and conserved lysine residues.
Therapeutic Applications and Preclinical Findings
Anticancer Activity
Indazole derivatives exhibit antiproliferative effects by disrupting microtubule assembly and inducing apoptosis. In MCF-7 breast cancer cells, analogs of N-[(1H-Indazol-3-YL)methyl]-1H-indole-4-carboxamide reduced viability by 70% at 10 μM via caspase-3 activation.
Anti-Inflammatory Properties
The compound’s ability to suppress NF-κB signaling was observed in RAW 264.7 macrophages, with TNF-α production inhibited by 40% at 5 μM. This effect correlates with reduced phosphorylation of IκBα, a key regulator of inflammatory responses.
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